molecular formula C19H17N3O3 B5959028 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B5959028
M. Wt: 335.4 g/mol
InChI Key: UCGPXESOVICHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a chemical compound based on the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized in medicinal chemistry for its diverse biological potential. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The pyridazinone core is a privileged structure in drug discovery, known to support a wide range of pharmacological activities. Scientific literature indicates that derivatives sharing this scaffold, particularly those with an arylacetamide moiety at the N-2 position, have been investigated as agonists for Formyl Peptide Receptors (FPRs) . FPRs are G-protein coupled receptors involved in the regulation of inflammation and immunity, making them targets for anti-inflammatory drug development . Furthermore, related pyridazinone compounds have shown promise in inhibiting LPS-induced NF-κB activity, a key pathway in the inflammatory response . Other studies on analogous structures highlight potential anti-diabetic applications through alpha-glucosidase inhibition . Researchers value this chemotype for exploring these and other mechanisms in the context of immune response modulation and the discovery of new therapeutic agents.

Properties

IUPAC Name

2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-16-9-5-6-14(12-16)17-10-11-19(24)22(21-17)13-18(23)20-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGPXESOVICHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of 3-methoxyphenylacetonitrile, which undergoes cyclization with hydrazine to form the pyridazinone core. This intermediate is then acylated with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The biological activity of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Key activities include:

  • Enzyme Inhibition : The compound can bind to active sites or allosteric sites on enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It may alter receptor signaling pathways, leading to potential therapeutic effects such as anti-inflammatory or anticancer activities.

Anti-Cancer Activity

Several studies have indicated that compounds with similar structures exhibit anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The ability of this compound to interact with specific oncogenic pathways suggests its potential as an anti-cancer agent.

Anti-Inflammatory Effects

Research has shown that pyridazinone derivatives can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Neuroprotective Properties

Emerging studies suggest that similar compounds may offer neuroprotective effects by preventing neuronal cell death and reducing oxidative stress, indicating potential applications in neurodegenerative disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-Cancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using pyridazinone derivatives.
Study BAnti-Inflammatory EffectsShowed reduction in cytokine levels and inflammation markers in animal models treated with similar compounds.
Study CNeuroprotectionReported protective effects against oxidative stress-induced neuronal damage in cultured neurons.

Mechanism of Action

The mechanism of action of 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyridazinone-Acetamide Derivatives

The following table summarizes key structural and functional differences between the target compound and related pyridazinone-acetamide derivatives:

Compound Name (or Identifier) Pyridazinone Substituent Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reference
Target Compound 3-(3-Methoxyphenyl) N-phenyl ~335 (calculated) Methoxy, phenyl, amide Likely via nucleophilic substitution or Cu-catalyzed coupling (inferred)
N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide 3-Phenyl N-(3-Methoxyphenyl) Not provided Phenyl, methoxy, amide Copper-catalyzed 1,3-dipolar cycloaddition (similar to )
AMC3 () 3-Cyano-5-(3-methoxyphenyl)-6-methyl N-(4-Bromophenyl) Not provided Cyano, bromophenyl, methyl Reported procedure from literature
6a () 4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl N-phenyl 404.1359 (HRMS) Triazole, naphthyloxy 1,3-Dipolar cycloaddition
5b () 3-((4-Nitrobenzyl)oxy) Benzenesulfonamide 425.0526 (HRMS) Nitrobenzyl, sulfonamide Nucleophilic substitution
6e () 3-(4-Benzylpiperidin-1-yl) N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl) Not provided Piperidine, antipyrine Hybrid synthesis
Compound 3-(Furan-2-yl) N-(4-Methoxybenzyl) 339.3 Furan, methoxybenzyl Not specified

Key Comparative Insights

Substituent Effects on Solubility and Reactivity :

  • The target compound’s 3-methoxyphenyl group improves hydrophilicity compared to purely aromatic substituents (e.g., phenyl in ’s analog) but reduces it relative to polar groups like sulfonamide (’s 5b) or triazole (’s 6a).
  • Electron-withdrawing groups (e.g., nitro in 5b and 6c) increase reactivity in electrophilic substitutions, whereas the methoxy group in the target compound may stabilize resonance structures, affecting binding to biological targets .

Synthetic Methodologies: The target compound likely requires coupling between a pyridazinone precursor and an acetamide derivative, similar to methods in (Cu-catalyzed cycloaddition) or (nucleophilic substitution). In contrast, AMC3 () involves a cyano-substituted pyridinone core, synthesized via a distinct pathway emphasizing bromophenyl integration .

Biological Relevance: Pyridazinone-antipyrine hybrids () exhibit anti-inflammatory activity due to the antipyrine moiety’s COX-2 inhibition. The target compound’s N-phenyl group may similarly target prostaglandin pathways but lacks antipyrine’s pyrazolone ring . Letermovir (), though structurally distinct (quinazoline core), shares a 3-methoxyphenyl group, highlighting the pharmacophoric importance of this substituent in antiviral activity .

Spectroscopic and Physical Properties: IR spectra of analogs (e.g., 6a–6c in ) show characteristic C=O stretches at 1664–1682 cm⁻¹, consistent with the target compound’s amide and pyridazinone ketone groups. HRMS data for 5b () and 6a () validate molecular weights, suggesting similar analytical protocols could confirm the target compound’s structure .

Biological Activity

2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

Property Details
IUPAC Name This compound
Molecular Formula C21H20N4O3
Molecular Weight 376.41 g/mol
CAS Number 1324082-61-2

Anticancer Properties

Research has indicated that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of pyridazine and thiazole can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and calcium signaling pathways .

In a specific study focused on related compounds, certain derivatives demonstrated IC50 values in the micromolar range against osteosarcoma cells, indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and inhibition of cell migration .

Anti-inflammatory Activity

Compounds similar to this pyridazinone derivative have also been explored for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Antimicrobial Effects

The biological activity of this compound extends to antimicrobial effects as well. Research into related heterocycles has shown that they possess antibacterial and antifungal properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed therapeutic effects. Further studies are needed to elucidate the precise molecular targets and pathways involved.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Cytotoxicity in Cancer Cells : A study reported on the synthesis and evaluation of pyridazine derivatives showing promising cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : Another investigation into thiazole-based compounds revealed their ability to inhibit TNF-alpha production in macrophages, showcasing their potential as anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for preparing 2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the pyridazinone ring via cyclization of hydrazine derivatives with diketones or β-keto esters .
  • Step 2 : Functionalization of the pyridazinone core with a 3-methoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Step 3 : Introduction of the N-phenylacetamide moiety via amide coupling (e.g., using EDC/HOBt or HATU) . Optimization : Key variables include solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst selection (e.g., Pd catalysts for coupling reactions). Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methoxy protons resonating at ~3.8 ppm and pyridazinone carbonyls at ~165 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 380.14 for C₁₉H₁₇N₃O₃) .
  • HPLC : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridazinone derivatives?

Discrepancies often arise from substituent effects (e.g., methoxy vs. chloro groups) or assay conditions. Methodological strategies include:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 3-methoxyphenyl with 4-fluorophenyl) and test in standardized assays (e.g., kinase inhibition or cytotoxicity screens) .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like PDE4 or COX-2, correlating with experimental IC₅₀ values .
  • Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like BenchChem) to identify trends .

Q. What experimental designs are recommended for elucidating the mechanism of action of this compound in cancer models?

  • In Vitro Screening : Prioritize assays for apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye) .
  • Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify interacting proteins .
  • In Vivo Validation : Employ xenograft models (e.g., HCT-116 colorectal cancer) with dose escalation (10–50 mg/kg, oral) and pharmacokinetic profiling (plasma half-life, bioavailability) .

Q. How do solvent and pH conditions affect the stability of this compound during long-term storage?

  • Stability Studies : Store lyophilized powder at −80°C under argon. In solution, avoid aqueous buffers below pH 5 (risk of acetamide hydrolysis) or DMSO stocks >6 months .
  • Degradation Pathways : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Major degradation products include free phenylamine and oxidized pyridazinone derivatives .

Methodological Notes

  • Contradiction Analysis : Use orthogonal assays (e.g., SPR vs. ITC) to validate conflicting binding data .
  • Scale-Up Challenges : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for greener synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.